molecular formula C9H13ClO2 B15273269 4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde

4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde

Cat. No.: B15273269
M. Wt: 188.65 g/mol
InChI Key: OXNTXGMRGJKUKJ-ORCRQEGFSA-N
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Description

4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C9H13ClO2 It is characterized by the presence of a chlorinated propene group attached to an oxane ring, which also bears an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde typically involves the reaction of 3-chloroprop-2-en-1-ol with an oxane derivative under controlled conditionsThe reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintaining the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloroprop-2-en-1-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorinated propene group may also participate in electrophilic addition reactions, further influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloroprop-2-en-1-yl)oxane-3-carbaldehyde
  • 4-[(E)-3-Chloroprop-2-enyl]oxane-4-carbaldehyde

Uniqueness

Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological contexts .

Properties

Molecular Formula

C9H13ClO2

Molecular Weight

188.65 g/mol

IUPAC Name

4-[(E)-3-chloroprop-2-enyl]oxane-4-carbaldehyde

InChI

InChI=1S/C9H13ClO2/c10-5-1-2-9(8-11)3-6-12-7-4-9/h1,5,8H,2-4,6-7H2/b5-1+

InChI Key

OXNTXGMRGJKUKJ-ORCRQEGFSA-N

Isomeric SMILES

C1COCCC1(C/C=C/Cl)C=O

Canonical SMILES

C1COCCC1(CC=CCl)C=O

Origin of Product

United States

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